Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C10H20N4O3. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate typically begins with commercially available tert-butyl piperazine-1-carboxylate.
Hydrazine Addition: The tert-butyl piperazine-1-carboxylate is reacted with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-25°C.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is used in the modification of biomolecules for bioconjugation studies, aiding in the development of targeted drug delivery systems.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry:
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the modification of their activity. This interaction can affect various biochemical pathways, depending on the nature of the target molecule.
Comparison with Similar Compounds
Tert-butyl piperazine-1-carboxylate: A precursor in the synthesis of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate.
1-Boc-piperazine: Another piperazine derivative used in organic synthesis.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A related compound with different functional groups.
Uniqueness: this compound is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct reactivity and allows for specific applications in bioconjugation and drug development that are not possible with other piperazine derivatives.
Biological Activity
Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate (CAS No. 874842-90-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H20N4O3
- Molecular Weight : 244.29 g/mol
- Structure : The compound features a piperazine ring substituted with a hydrazinecarbonyl and tert-butyl groups, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydrazinecarbonyl moiety is known to participate in the formation of reactive intermediates, which can modulate enzyme activities and receptor interactions. This compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show potential as antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.
- Anticancer Properties : Research indicates that derivatives of hydrazinecarboxylic acids have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research has demonstrated that hydrazine derivatives can possess significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of key enzymes necessary for bacterial survival.
Anticancer Studies
In vitro studies have highlighted the anticancer potential of hydrazine derivatives. For example, compounds structurally similar to this compound have been tested against various cancer cell lines, showing cytotoxic effects. These effects are generally attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Case Studies
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Anticancer Activity in Breast Cancer Cell Lines :
- A study investigated the effects of hydrazine derivatives on MCF-7 and MDA-MB-231 breast cancer cells.
- Results indicated that certain derivatives induced significant cytotoxicity, particularly when combined with conventional chemotherapy agents like doxorubicin, enhancing therapeutic efficacy while reducing side effects.
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Antimicrobial Efficacy :
- A series of tests evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- The results showed that certain concentrations of the compound exhibited notable inhibition zones, suggesting potential as a lead compound for developing new antibiotics.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O3/c1-10(2,3)17-9(16)14-6-4-13(5-7-14)8(15)12-11/h4-7,11H2,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULCYVCVDSDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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